![molecular formula C9H3BrF14O4 B12063769 Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate)](/img/structure/B12063769.png)
Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate)
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Overview
Description
Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate) is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of bromine and multiple fluorine atoms, which contribute to its high reactivity and stability. This compound is used in various scientific research applications due to its distinctive chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate) typically involves the reaction of perfluorinated precursors with brominating agents. One common method includes the use of perfluoro(2,5-dimethyl-3,6-dioxaoctanoate) as a starting material, which is then brominated using bromine or other brominating reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate) suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions produce different oxidation states and reduced forms of the compound .
Scientific Research Applications
Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate) involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products. Its unique structure also enables it to act as a catalyst or inhibitor in specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid, methyl ester: Similar in structure but lacks the bromine atom.
8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride: Contains a similar perfluorinated backbone but with different functional groups
Uniqueness
Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate) is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties. This combination enhances its reactivity and stability, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C9H3BrF14O4 |
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Molecular Weight |
521.00 g/mol |
IUPAC Name |
methyl 2-[2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy]-2,3,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C9H3BrF14O4/c1-26-2(25)3(11,6(15,16)17)27-8(21,22)4(12,7(18,19)20)28-9(23,24)5(10,13)14/h1H3 |
InChI Key |
ZDEQBZUGQHJTFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F)(F)F)F |
Origin of Product |
United States |
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